3-(2,4-Dibromophenyl)-2-oxopropanoic acid
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Overview
Description
3-(2,4-Dibromophenyl)-2-oxopropanoic acid is a chemical compound with the molecular formula C9H6Br2O3 It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dibromophenyl)-2-oxopropanoic acid typically involves the bromination of a precursor compound, such as cinnamic acid. The reaction is carried out in the presence of bromine in a suitable solvent like dichloromethane at room temperature. The bromine addition to the double bond of cinnamic acid results in the formation of the desired dibromo product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dibromophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the phenyl ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenyl derivatives with different functional groups, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
3-(2,4-Dibromophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dibromophenyl)-2-oxopropanoic acid involves its interaction with molecular targets through its bromine atoms and phenyl ring. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
3-(2,4-Dibromophenyl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of an oxopropanoic acid.
1,2-Dibromo-3-chloropropane: Another brominated compound with different functional groups and applications.
Properties
Molecular Formula |
C9H6Br2O3 |
---|---|
Molecular Weight |
321.95 g/mol |
IUPAC Name |
3-(2,4-dibromophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Br2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
InChI Key |
LNXHIBCTDHORQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
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